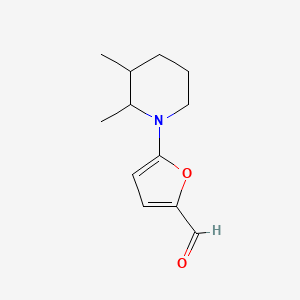
5-(2,3-Dimethylpiperidin-1-yl)furan-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,3-Dimethylpiperidin-1-yl)furan-2-carbaldehyde is an organic compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . This compound is characterized by a furan ring substituted with a 2,3-dimethylpiperidin-1-yl group and an aldehyde functional group. It is used primarily in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-Dimethylpiperidin-1-yl)furan-2-carbaldehyde typically involves the reaction of furan-2-carbaldehyde with 2,3-dimethylpiperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-(2,3-Dimethylpiperidin-1-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.
Major Products Formed
Oxidation: Formation of 5-(2,3-Dimethylpiperidin-1-yl)furan-2-carboxylic acid.
Reduction: Formation of 5-(2,3-Dimethylpiperidin-1-yl)furan-2-methanol.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
5-(2,3-Dimethylpiperidin-1-yl)furan-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2,3-Dimethylpiperidin-1-yl)furan-2-carbaldehyde involves its interaction with specific molecular targets. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The furan ring and piperidine moiety may also contribute to its biological activity by interacting with various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
5-(Piperidin-1-yl)furan-2-carbaldehyde: Similar structure but lacks the 2,3-dimethyl substitution on the piperidine ring.
5-(Morpholin-1-yl)furan-2-carbaldehyde: Contains a morpholine ring instead of a piperidine ring.
5-(Pyrrolidin-1-yl)furan-2-carbaldehyde: Contains a pyrrolidine ring instead of a piperidine ring.
Uniqueness
5-(2,3-Dimethylpiperidin-1-yl)furan-2-carbaldehyde is unique due to the presence of the 2,3-dimethyl substitution on the piperidine ring, which may influence its reactivity and biological activity compared to other similar compounds .
Biological Activity
5-(2,3-Dimethylpiperidin-1-yl)furan-2-carbaldehyde is a novel organic compound characterized by the presence of a furan ring and a dimethylpiperidine moiety. This unique structure suggests potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial, central nervous system (CNS), and anticancer properties, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H15N1O1 with a molecular weight of approximately 203.26 g/mol. The furan ring contributes to its reactivity due to its electron-rich nature, while the piperidine group enhances solubility and may influence pharmacological properties.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on related furan derivatives have shown promising antibacterial activity against both Gram-positive and Gram-negative bacterial strains.
Preliminary studies suggest that this compound may exhibit similar bioactivities, potentially affecting bacterial cell wall synthesis or disrupting metabolic pathways.
CNS Activity
The piperidine moiety is known for its interaction with neurotransmitter systems. Compounds like this compound may influence serotonin and dopamine pathways, which are critical in treating various CNS disorders such as depression and anxiety.
Case Study:
A study investigated the effects of structurally similar piperidine derivatives on serotonin reuptake inhibition. The results indicated that modifications in the piperidine structure significantly influenced binding affinity to serotonin transporters, suggesting potential antidepressant properties for compounds like this compound .
Anticancer Potential
Emerging research highlights the anticancer potential of furan-containing compounds. For example, furan derivatives have shown cytotoxic effects against various cancer cell lines.
The compound's ability to induce apoptosis in cancer cells may be attributed to its electrophilic nature and ability to form reactive intermediates that can modify cellular macromolecules .
The biological activities of this compound can be attributed to several mechanisms:
- Antimicrobial: Disruption of bacterial cell wall synthesis and interference with metabolic pathways.
- CNS Effects: Modulation of neurotransmitter systems through interaction with serotonin and dopamine receptors.
- Anticancer: Induction of apoptosis through reactive intermediates formation.
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
5-(2,3-dimethylpiperidin-1-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C12H17NO2/c1-9-4-3-7-13(10(9)2)12-6-5-11(8-14)15-12/h5-6,8-10H,3-4,7H2,1-2H3 |
InChI Key |
RCUCVYXLQCRYEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1C)C2=CC=C(O2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















